molecular formula C17H26ClNO7 B4914809 N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4914809
M. Wt: 391.8 g/mol
InChI Key: BVDOLCVEFIRHDB-UHFFFAOYSA-N
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Description

N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-methylphenoxy group, an ethoxyethyl chain, and a methoxypropan-1-amine moiety, combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then reacted with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. Further reaction with ethylene oxide yields 2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with 3-methoxypropan-1-amine to produce the desired compound. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors, automated systems, and advanced purification techniques can enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine hydrochloride
  • N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine sulfate

Uniqueness

N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO3.C2H2O4/c1-13-12-14(4-5-15(13)16)20-11-10-19-9-7-17-6-3-8-18-2;3-1(4)2(5)6/h4-5,12,17H,3,6-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDOLCVEFIRHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCCNCCCOC)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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